

"S-Methyl-S-(4-chlorophenyl) sulfoximine" solubility and stability data

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Compound of Interest

Compound Name: **S-Methyl-S-(4-chlorophenyl) sulfoximine**

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An In-depth Technical Guide to the Physicochemical Characterization of **S-Methyl-S-(4-chlorophenyl) sulfoximine**: Solubility and Stability

Foreword: A Framework for Characterization

Sulfoximines represent a fascinating and increasingly vital class of functional groups in the landscape of drug discovery and agrochemicals.^{[1][2]} Their unique three-dimensional structure, chemical stability, and capacity for hydrogen bonding have positioned them as valuable bioisosteres for more common moieties like sulfones and sulfonamides. **S-Methyl-S-(4-chlorophenyl) sulfoximine** (CAS 22132-99-6) is a representative member of this class.^{[3][4]} While synthetic routes to this and similar molecules are being explored^{[5][6]}, a comprehensive public dataset on its fundamental physicochemical properties—namely solubility and stability—remains sparse.

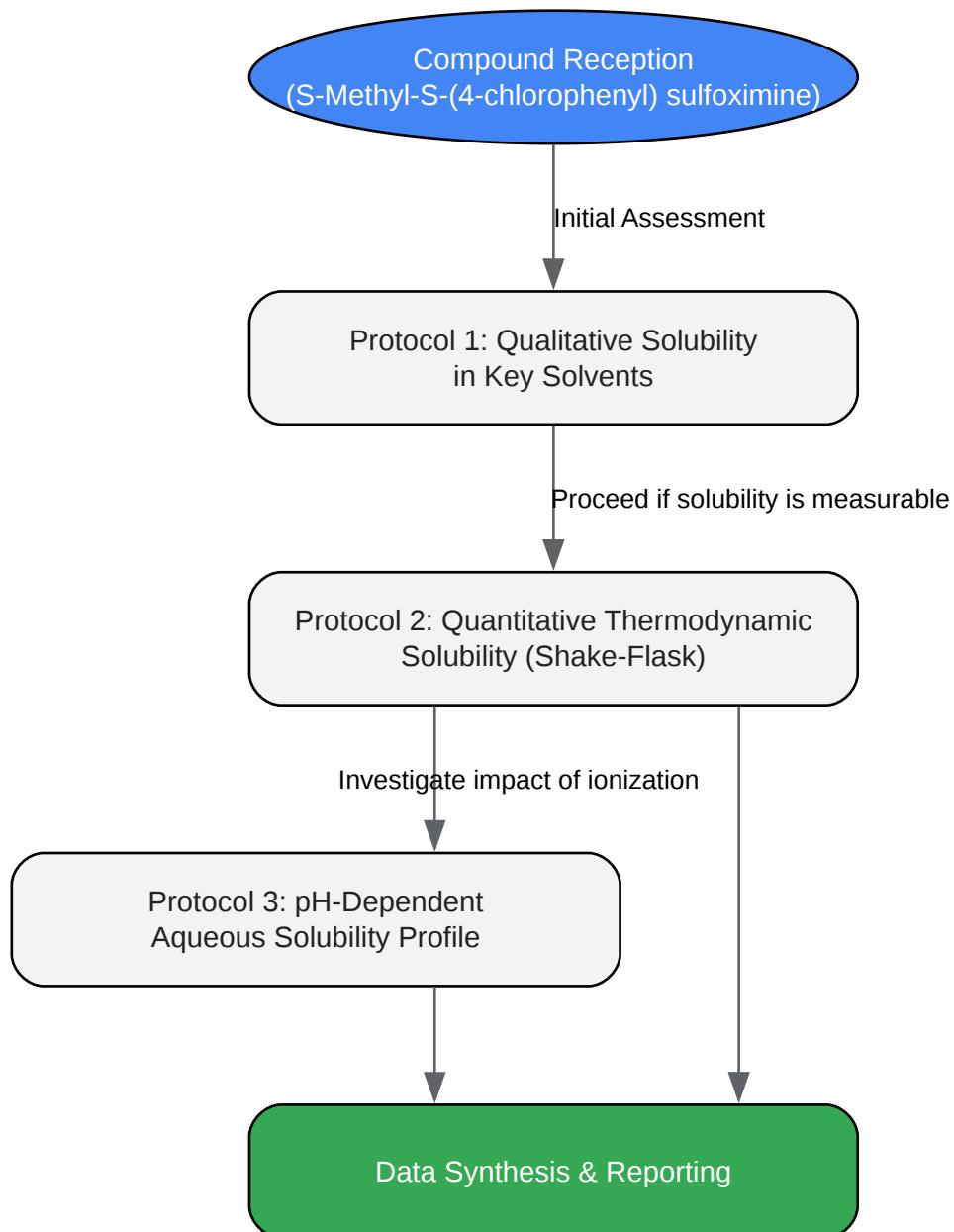
This guide is designed for researchers, medicinal chemists, and drug development professionals. Recognizing the data gap for this specific molecule, we will not merely report non-existent values. Instead, we will establish a complete, field-proven framework for determining these critical parameters. This document provides the foundational principles and detailed, actionable protocols required to generate the robust solubility and stability data essential for advancing any lead compound. We will proceed by explaining the causality behind each experimental choice, ensuring a self-validating and scientifically rigorous approach grounded in international standards.

Part 1: Solubility Profiling of S-Methyl-S-(4-chlorophenyl) sulfoximine

The solubility of a compound is a master variable that dictates its behavior from initial in vitro screens to final in vivo efficacy. A compound that cannot be adequately solubilized cannot be reliably tested or formulated. The computed XLogP3 value of 2.3 for **S-Methyl-S-(4-chlorophenyl) sulfoximine** suggests moderate lipophilicity and anticipates poor to moderate aqueous solubility.^[3] The following workflow provides a systematic approach to fully characterize its solubility profile.

Solubility Characterization Workflow

The logical progression from qualitative assessment to precise quantitative measurement is crucial for efficient resource allocation. This workflow ensures a comprehensive understanding of the compound's solubility characteristics.



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Caption: A systematic workflow for determining the solubility of a target compound.

Protocol 1: Qualitative Solubility Assessment

Rationale: This initial, rapid screen provides a practical understanding of the compound's behavior in solvents commonly used in a laboratory setting. It helps in selecting appropriate solvents for stock solution preparation and subsequent quantitative assays.

Methodology:

- Preparation: Dispense approximately 1-2 mg of **S-Methyl-S-(4-chlorophenyl) sulfoximine** into separate, clear 1.5 mL microcentrifuge tubes.
- Solvent Addition: Add 100 μ L of the test solvent to each tube. The recommended solvents are:
 - Deionized Water (Polar, Protic)
 - Phosphate-Buffered Saline (PBS), pH 7.4 (Aqueous, Physiological)
 - Ethanol (Polar, Protic)
 - Dimethyl Sulfoxide (DMSO) (Polar, Aprotic)
 - Acetonitrile (ACN) (Polar, Aprotic)
- Mixing: Vortex each tube vigorously for 30-60 seconds.^[7]
- Observation: Visually inspect each tube against a well-lit background. Classify the solubility as 'Soluble' (clear solution), 'Partially Soluble' (some solid remains), or 'Insoluble' (no visible dissolution).^[7]

Protocol 2: Quantitative Thermodynamic Solubility (Shake-Flask Method)

Rationale: The shake-flask method is the gold standard for determining thermodynamic solubility. It ensures that a true equilibrium is established between the solid compound and the solvent, providing a definitive solubility value under specific conditions. This is critical for building accurate structure-activity relationships and for formulation development.

Methodology:

- Compound Addition: Add an excess amount of **S-Methyl-S-(4-chlorophenyl) sulfoximine** to a glass vial (e.g., 5-10 mg). The key is to ensure solid material remains at the end of the experiment.

- Solvent Addition: Add a precise volume of the desired solvent (e.g., 1.0 mL of PBS, pH 7.4).
- Equilibration: Seal the vial and place it on an orbital shaker or rotator in a temperature-controlled environment (typically 25 °C or 37 °C) for 24-48 hours to allow the system to reach equilibrium.
- Phase Separation: After equilibration, allow the vial to stand undisturbed for at least 1 hour for the excess solid to settle. Alternatively, centrifuge the sample (e.g., 10,000 x g for 10 minutes) to pellet the undissolved solid.
- Sampling and Dilution: Carefully remove an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately dilute the aliquot with a suitable mobile phase or solvent to prevent precipitation and bring the concentration into the quantifiable range of the analytical method (e.g., HPLC-UV).
- Quantification: Analyze the diluted sample using a pre-validated HPLC method with a calibration curve to determine the concentration of the dissolved compound. The resulting concentration is the thermodynamic solubility.

Protocol 3: pH-Dependent Aqueous Solubility Profile

Rationale: Many organic molecules contain ionizable functional groups, and their solubility can be dramatically influenced by pH. While the sulfoximine nitrogen is generally not strongly basic, determining the solubility across a range of pH values is a mandatory step in pre-formulation to understand how the compound will behave in different physiological environments (e.g., stomach vs. intestine).

Methodology:

- Buffer Preparation: Prepare a series of sterile, aqueous buffer solutions covering a relevant pH range (e.g., pH 2.0, 4.0, 6.8, 7.4, 9.0).[\[8\]](#)[\[9\]](#)
- Execution: Perform the Quantitative Thermodynamic Solubility protocol (Protocol 2) in parallel for each prepared buffer solution.
- Analysis: Plot the determined solubility (in $\mu\text{g/mL}$ or μM) against the pH of the buffer. This plot provides a clear visual representation of the compound's pH-solubility profile.

Anticipated Solubility Data Summary

This table should be populated with experimental data derived from the protocols above. Based on the compound's structure, hypothetical results are included for illustrative purposes.

Solvent / Medium	Temperature (°C)	Solubility Classification	Quantitative Solubility (µg/mL)
Deionized Water	25	Low	< 10
PBS (pH 7.4)	25	Low	< 15
0.1 M HCl (pH 1)	25	Low	< 15
0.1 M NaOH (pH 13)	25	Low	< 20
Ethanol	25	High	> 10,000
DMSO	25	Very High	> 50,000

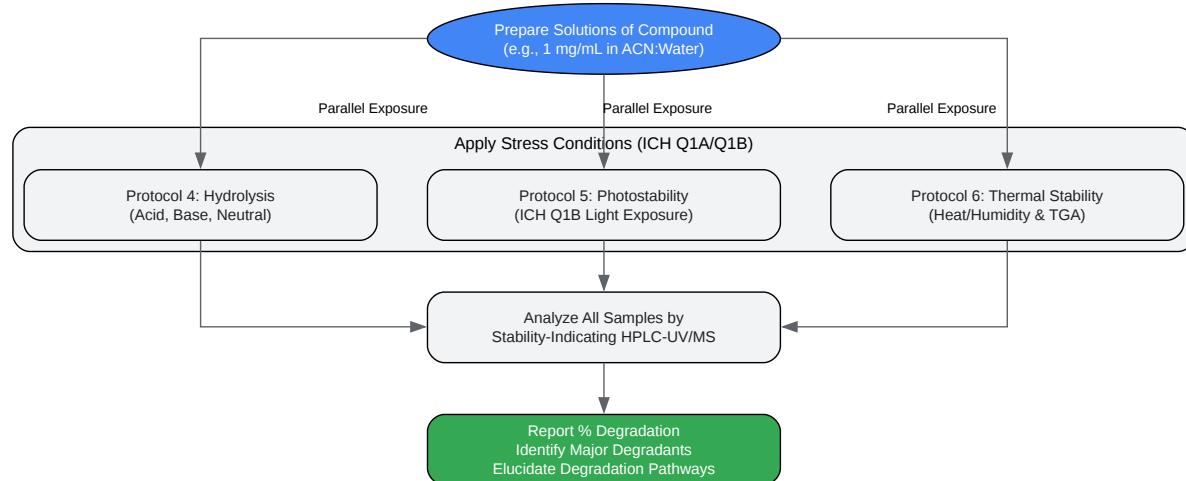
Values are hypothetical and must be determined experimentally.

Part 2: Stability Assessment of S-Methyl-S-(4-chlorophenyl) sulfoximine

Stability testing is a non-negotiable component of chemical characterization. It determines a compound's intrinsic reactivity and its shelf-life and informs necessary storage and handling conditions. Forced degradation (or stress testing) is the cornerstone of this assessment. By intentionally exposing the compound to harsh conditions, we can rapidly identify likely degradation pathways, potential degradants, and establish the stability-indicating nature of our analytical methods.[\[10\]](#)

Forced Degradation Workflow

This workflow outlines a standard forced degradation study as recommended by international guidelines.[\[11\]](#) The goal is to achieve 5-20% degradation to ensure that the degradation products are detectable without completely consuming the parent compound.



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Caption: Workflow for a comprehensive forced degradation study.

Protocol 4: Hydrolytic Stability Assessment

Rationale: Hydrolysis is a primary pathway for drug degradation.^[12] This protocol, based on OECD Guideline 111 and ICH recommendations, evaluates the compound's susceptibility to degradation in aqueous environments at different pH levels.^{[8][9][13]}

Methodology:

- **Sample Preparation:** Prepare three separate solutions of the compound (~100 µg/mL) in:
 - 0.1 N Hydrochloric Acid (HCl)
 - Deionized Water (or buffer at pH 7.0)

- 0.1 N Sodium Hydroxide (NaOH)
- Incubation: Incubate the solutions, along with control solutions (blanks without the compound), in a controlled temperature bath (e.g., 60-80 °C) in the dark.
- Time Points: Withdraw aliquots at specified time points (e.g., 0, 2, 6, 24, 48 hours). Immediately neutralize the acidic and basic samples to halt further degradation before analysis.
- Analysis: Analyze all samples by a stability-indicating HPLC method. Calculate the percentage of the parent compound remaining and identify any major degradation products by their retention time and mass (if using LC-MS).

Protocol 5: Photostability Assessment

Rationale: Exposure to light can induce photochemical degradation. The ICH Q1B guideline provides a standardized method to assess this liability, which is crucial for determining packaging and handling requirements.[14][15][16][17]

Methodology:

- Sample Preparation: Prepare samples of the solid compound and a solution of the compound (e.g., in quartz cuvettes or other transparent containers).
- Control Sample: Prepare an identical set of samples and wrap them securely in aluminum foil to serve as dark controls.
- Light Exposure: Place both sets of samples in a calibrated photostability chamber. Expose them to a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter.[14][17]
- Analysis: After exposure, analyze both the light-exposed samples and the dark controls. A significant difference in purity or an increase in degradants in the exposed sample compared to the control indicates photosensitivity.

Protocol 6: Thermal Stability Assessment (Dry Heat & TGA)

Rationale: Thermal stability is critical for manufacturing processes (e.g., drying) and long-term storage.[18] Thermogravimetric Analysis (TGA) provides precise data on the temperature at which the compound begins to lose mass due to decomposition.[19][20][21]

Methodology (TGA):

- Sample Preparation: Place a small, precise amount of the solid compound (typically 2-5 mg) into a TGA sample pan.
- Instrument Setup: Place the pan in the TGA instrument.
- Heating Program: Heat the sample under a controlled atmosphere (typically inert nitrogen) at a constant rate (e.g., 10 °C/min) over a wide temperature range (e.g., from 25 °C to 400 °C).
- Data Analysis: The instrument records the sample's mass as a function of temperature. The onset temperature of mass loss indicates the beginning of thermal decomposition.[18][19]

Potential Degradation Pathways

While experimental data is required for confirmation, sulfoximines are generally considered chemically robust. However, potential degradation pathways could involve transformations of the sulfoximine core or reactions on the chlorophenyl ring.[22][23] A key degradation product to monitor for would be the corresponding sulfoxide, (4-chlorophenyl)(methyl)sulfoxide, resulting from the reduction of the sulfoximine.[22][24] Another possibility is the formation of the corresponding sulfone, 4-Chlorophenyl methyl sulfone, via oxidation.[25]

Forced Degradation Data Summary

This table should be used to summarize the results from the stability studies.

Stress Condition	Details	Time	% Degradation	Major Degradants Observed (RT/m/z)
Acidic Hydrolysis	0.1 N HCl, 80 °C	48 h	< 5%	To be determined
Basic Hydrolysis	0.1 N NaOH, 80 °C	48 h	5-10%	To be determined
Neutral Hydrolysis	Water, 80 °C	48 h	< 2%	To be determined
Photolytic	ICH Q1B	-	< 2%	To be determined
Thermal (Dry Heat)	105 °C	72 h	< 1%	To be determined
Thermal (TGA)	10 °C/min ramp	-	Onset: >200 °C	N/A

Values are hypothetical and must be determined experimentally.

Conclusion

S-Methyl-S-(4-chlorophenyl) sulfoximine is a compound of interest within a promising chemical class. However, without a thorough understanding of its solubility and stability, its potential cannot be realized. The experimental frameworks and detailed protocols provided in this guide represent the industry-standard approach to generating this essential data. By systematically evaluating solubility in relevant media and probing for instabilities under forced degradation conditions, researchers can build a comprehensive physicochemical profile. This profile is the foundation upon which all subsequent development activities—from medicinal chemistry optimization to formulation and clinical studies—are built. Adherence to these rigorous, self-validating methodologies will ensure the generation of high-quality, reliable data, enabling informed decision-making in any research and development program.

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